molecular formula C27H23ClN4O2 B2800520 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1189652-42-3

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2800520
CAS No.: 1189652-42-3
M. Wt: 470.96
InChI Key: KGPVSKSKOXXMIE-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O2 and its molecular weight is 470.96. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide is a complex organic molecule with a unique structural framework that includes a pyrimidinone ring, an indole ring, and an acetamide group. This structural arrangement suggests potential interactions with various biological targets, making it of interest in the field of medicinal chemistry.

  • Molecular Formula : C27H23ClN4O
  • Molecular Weight : 486.9 g/mol
  • Structural Features : The presence of a chlorobenzyl moiety and an acetamide group enhances its potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have shown promising antibacterial and antifungal activities, indicating potential for use in treating infections.
  • Antiviral Effects : Some derivatives have demonstrated efficacy against viral infections, warranting further investigation into their mechanisms of action.

Anticancer Studies

A study evaluating the anticancer properties of pyrimidine derivatives found that compounds with similar indole and pyrimidine frameworks exhibited significant cytotoxicity against various cancer cell lines. For instance, the compound IT10 showed an IC50 of 7.05 μM against Mycobacterium tuberculosis, indicating its potential as an anticancer agent due to structural similarities .

Antimicrobial Activity

Research into related compounds has revealed strong antibacterial activity. For example, a series of benzo-[d]-imidazo-[2,1-b]-thiazoles displayed IC50 values ranging from 2.03 μM to 15.22 μM against Mycobacterium tuberculosis . This suggests that the target compound could possess similar properties due to its structural features.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Molecular docking studies are recommended to predict binding affinities and interaction modes with specific proteins associated with disease pathways.

Data Table of Biological Activities

Activity TypeRelated CompoundIC50 Value (μM)Reference
AnticancerIT107.05
AntimicrobialIT062.03
AntiviralN/AN/AN/A

Case Studies

  • Case Study on Anticancer Activity : A derivative similar to the target compound was tested in vitro against various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.
  • Case Study on Antimicrobial Properties : A related compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-2-18-9-4-7-13-22(18)30-24(33)16-32-23-14-8-5-11-20(23)25-26(32)27(34)31(17-29-25)15-19-10-3-6-12-21(19)28/h3-14,17H,2,15-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPVSKSKOXXMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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